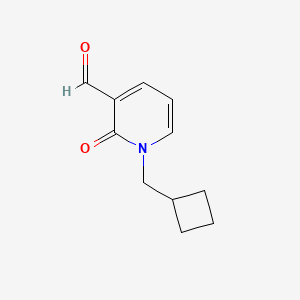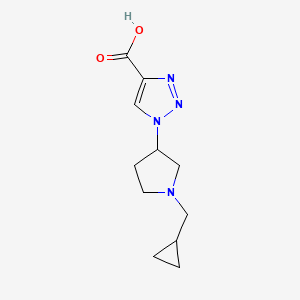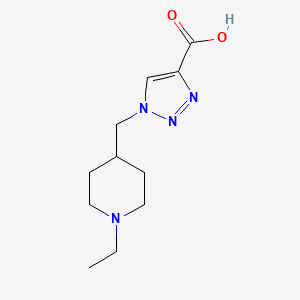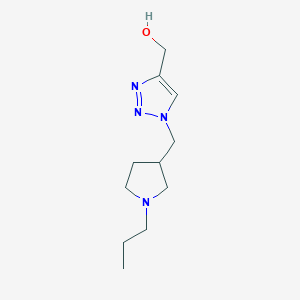
1-(1-(ciclopropilmetil)piperidin-3-il)-1H-1,2,3-triazol-4-carbaldehído
Descripción general
Descripción
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound that features a piperidine ring, a triazole ring, and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Aplicaciones Científicas De Investigación
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and infectious diseases.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions due to its ability to form stable complexes with various biomolecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties, leveraging the unique structural features of the triazole and piperidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with cyclopropylmethyl halides in the presence of a strong base such as sodium hydride.
Formation of the Triazole Ring: The triazole ring is typically formed through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Aldehyde Group: The final step involves the oxidation of a primary alcohol or the formylation of an appropriate precursor to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position, with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products:
Oxidation: 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may act by:
Binding to Receptors: The compound can interact with specific receptors in the central nervous system, modulating their activity and influencing neurological functions.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells.
Molecular Targets and Pathways: The triazole ring is known to interact with various molecular targets, including proteins and nucleic acids, affecting their function and stability.
Comparación Con Compuestos Similares
1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde: Lacks the cyclopropylmethyl group, which may result in different pharmacological properties.
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-methanol:
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid group may confer different solubility and stability characteristics.
Uniqueness: 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both the cyclopropylmethyl group and the aldehyde functional group, which together contribute to its distinct chemical reactivity and potential biological activity. The combination of the piperidine and triazole rings further enhances its versatility in various scientific applications.
Propiedades
IUPAC Name |
1-[1-(cyclopropylmethyl)piperidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-7-16(14-13-11)12-2-1-5-15(8-12)6-10-3-4-10/h7,9-10,12H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBBGINZARDTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















